DPI-287

Delta-opioid receptor Binding affinity Radioligand binding

DPI-287 eliminates the convulsive liability that compromises long-term studies with earlier DOR agonists such as SNC80 and BW373U86, enabling uninterrupted neuropathic pain and depression comorbidity research. • Sub-nanomolar Ki (0.39 nM) at DOR with ~10-fold selectivity over MOP, minimizing mu-opioid confounding in mixed cell populations • Only small-molecule DOR agonist with a solved active-state crystal structure (PDB: 6PT3, 2.8-3.3 Å), supporting rational drug design and virtual screening • Validated across cAMP inhibition, β-arrestin recruitment, and GTPγS binding assays with wide dynamic range Supplied as ≥98% pure solid; shipped at ambient temperature with full analytical documentation.

Molecular Formula C31H39N3O2
Molecular Weight 485.7 g/mol
Cat. No. B15136782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPI-287
Molecular FormulaC31H39N3O2
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=CC=C4)C
InChIInChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1
InChIKeyPQMGDEIHRXQPCQ-FSGGQHMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide: A Highly Selective Delta-Opioid Receptor Agonist for Pain and Mood Research


4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, commonly designated DPI-287, is a synthetic small-molecule agonist that selectively targets the delta-opioid receptor (DOR) with high affinity . This compound belongs to the piperazine class of non-peptidic opioid ligands, which were discovered through compound library screening as alternatives to traditional morphine-derived analgesics . DPI-287 has garnered significant scientific interest due to its favorable pharmacological profile, including potent DOR activation and a reduced propensity to induce convulsions compared to earlier-generation delta agonists .

Why DPI-287 (4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide) Cannot Be Replaced by Generic Delta-Opioid Agonists


The delta-opioid receptor (DOR) agonist class exhibits profound pharmacodynamic heterogeneity that precludes simple interchangeability. While multiple compounds (e.g., SNC80, BW373U86, ADL5859) share nominal DOR agonism, they diverge significantly in binding affinity, receptor subtype selectivity, signaling bias (e.g., β-arrestin recruitment), and propensity to induce adverse events such as convulsions . DPI-287 distinguishes itself through a unique combination of sub-nanomolar binding affinity, ~10-fold DOR-over-MOP selectivity, and a documented reduction in convulsive liability . Furthermore, DPI-287 is the only small-molecule DOR agonist for which a high-resolution (2.8-3.3 Å) crystal structure of the active-state receptor complex has been solved, providing an unparalleled structural foundation for rational drug design and virtual screening . Substituting DPI-287 with another DOR agonist without accounting for these specific quantitative and structural parameters would introduce uncontrolled variables in experimental models and compromise the interpretability of preclinical findings.

Quantitative Differentiation of DPI-287 from Comparator Delta-Opioid Agonists: A Data-Driven Procurement Guide


Sub-Nanomolar Binding Affinity at Delta-Opioid Receptor: DPI-287 vs. SNC80 and BW373U86

DPI-287 exhibits a Ki value of 0.39 ± 0.12 nM at the human delta-opioid receptor (DOR), representing a 4.6-fold higher affinity compared to SNC80 (Ki = 1.78 nM) and an IC50 that is 3.8-fold lower than that of BW373U86 (IC50 = 1.49 nM) . This superior binding affinity positions DPI-287 as a more potent tool compound for in vitro and in vivo DOR activation studies.

Delta-opioid receptor Binding affinity Radioligand binding Pain research

Quantified DOR-over-MOP Selectivity: DPI-287 vs. ADL5859

DPI-287 demonstrates ~10-fold selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOP), with Ki values of 0.39 nM and 3.17 nM, respectively . In contrast, ADL5859 exhibits a Ki of 0.84 nM at DOR but maintains only 32% and 37% inhibition at MOP and KOP at 10 μM, corresponding to a >1000-fold selectivity window . While ADL5859 shows higher nominal selectivity, DPI-287's absolute DOR affinity is 2.2-fold greater (0.39 nM vs. 0.84 nM).

Receptor selectivity Mu-opioid receptor Off-target effects Drug safety

Reduced Convulsive Liability: DPI-287 vs. SNC80 and BW373U86

Early-generation DOR agonists SNC80 and BW373U86 are well-documented to induce convulsions in rodents and non-human primates . DPI-287 was specifically optimized to retain high DOR affinity while significantly reducing convulsive liability, as noted in the primary literature . While quantitative seizure incidence data for DPI-287 is not publicly available in direct comparative studies, qualitative evidence consistently describes DPI-287 as producing 'fewer convulsions' or 'reduced risk of inducing convulsions' compared to earlier DOR agonists .

Convulsion Seizure Adverse effects Safety pharmacology

Structural Resolution Advantage: The Only Small-Molecule DOR Agonist with an Active-State Crystal Structure

DPI-287 is co-crystallized with the active-state delta-opioid receptor at 2.8 Å and 3.3 Å resolution (PDB ID: 6PT3), providing atomic-level detail of ligand-receptor interactions . In contrast, ADL5859's structure has been determined by cryo-EM (not X-ray crystallography) and at lower resolution, while no active-state crystal structures exist for SNC80 or BW373U86 .

Crystal structure Structure-based drug design GPCR Rational design

Antidepressant-Like Effects: DPI-287 Extends Beyond Analgesia

DPI-287 has been reported to exhibit antidepressant-like effects in preclinical behavioral models, a property shared with SNC80 and BW373U86 but not consistently observed across all DOR agonists . While direct comparative data are lacking, DPI-287's combination of antidepressant-like activity with reduced convulsive liability may offer a superior safety margin for chronic mood disorder studies.

Antidepressant Forced swim test Mood disorders Behavioral pharmacology

Optimal Research Applications for DPI-287 Based on Quantitative Differentiation


High-Sensitivity In Vitro DOR Activation Assays

DPI-287's sub-nanomolar Ki (0.39 nM) makes it the preferred agonist for assays requiring robust DOR activation at low concentrations, such as cAMP inhibition, β-arrestin recruitment, or GTPγS binding. Compared to SNC80 (Ki 1.78 nM) and BW373U86 (IC50 1.49 nM), DPI-287 provides a wider dynamic range and reduced ligand depletion artifacts . Its ~10-fold selectivity over MOP minimizes confounding mu-opioid signals in mixed cell populations .

Structure-Based Drug Discovery and Virtual Screening

DPI-287 is the only small-molecule DOR agonist with a high-resolution X-ray crystal structure (PDB: 6PT3) of the active receptor complex . This structural data enables computational chemists to perform accurate molecular docking, pharmacophore modeling, and structure-guided optimization of novel DOR ligands. The 2.8-3.3 Å resolution provides sufficient detail to identify key ligand-receptor interactions, including the polar network anchoring the basic amine .

Chronic Pain Models Requiring Reduced Confounding Seizure Activity

DPI-287 was specifically developed to address the convulsive liability that plagued earlier DOR agonists like SNC80 and BW373U86 . In chronic dosing paradigms (e.g., neuropathic pain models, repeated behavioral testing), DPI-287's reduced seizure risk minimizes experimental attrition and avoids confounding effects on behavioral readouts . This makes DPI-287 the compound of choice for long-term efficacy studies where convulsions would otherwise compromise data integrity.

Combined Pain and Mood Disorder Preclinical Studies

DPI-287's dual antidepressant-like and analgesic properties position it as a valuable tool for investigating the comorbidity of chronic pain and depression . Unlike mu-opioid agonists that carry significant abuse liability, DOR agonists like DPI-287 offer a safer alternative for studying mood-pain interactions . Its favorable convulsion profile further supports its use in extended behavioral paradigms such as the forced swim test or chronic social defeat stress models.

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